molecular formula C39H79N2O6P B12300016 [(E,2S,3R)-3-hydroxy-2-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

[(E,2S,3R)-3-hydroxy-2-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B12300016
M. Wt: 712.1 g/mol
InChI Key: RWKUXQNLWDTSLO-YWFJKMPESA-N
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Description

[(E,2S,3R)-3-hydroxy-2-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and deuterium atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E,2S,3R)-3-hydroxy-2-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate involves several steps, including the preparation of intermediate compounds and the final assembly of the target molecule. The synthetic route typically starts with the preparation of the deuterated fatty acid, followed by its coupling with an amino alcohol. The final step involves the phosphorylation of the hydroxyl group to form the phosphate ester.

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

[(E,2S,3R)-3-hydroxy-2-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the octadec-4-enyl chain can be reduced to form a saturated alkyl chain.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bond results in a saturated alkyl chain.

Scientific Research Applications

[(E,2S,3R)-3-hydroxy-2-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Potential therapeutic agent for targeting specific molecular pathways.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of [(E,2S,3R)-3-hydroxy-2-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biological pathways. This can result in changes in cell signaling, metabolism, and other cellular processes.

Comparison with Similar Compounds

[(E,2S,3R)-3-hydroxy-2-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate can be compared with other similar compounds, such as:

    [(E,2S,3R)-3-hydroxy-2-(hexadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate: Lacks deuterium atoms, resulting in different physical and chemical properties.

    [(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate: Contains a longer fatty acid chain, affecting its biological activity and interactions.

The uniqueness of this compound lies in its deuterium atoms, which can influence its stability, reactivity, and interactions with biological targets.

Properties

Molecular Formula

C39H79N2O6P

Molecular Weight

712.1 g/mol

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1/i2D3,7D2,9D2,11D2

InChI Key

RWKUXQNLWDTSLO-YWFJKMPESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

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